(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide
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Overview
Description
The compound (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin-4-one core, substituted with a 2-chlorophenoxy group and a cyano group, making it a candidate for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the 2-chlorophenoxy group: This step involves a nucleophilic substitution reaction where a chlorophenol reacts with the pyrido[1,2-a]pyrimidin-4-one intermediate.
Addition of the cyano group: This can be accomplished through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Formation of the enamide: The final step involves the reaction of the intermediate with 3-methoxypropylamine under suitable conditions to form the desired enamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide: can be compared with similar compounds such as:
- (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylacrylamide
- (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)acrylamide
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of This compound
Properties
Molecular Formula |
C22H19ClN4O4 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
(E)-3-[2-(2-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
InChI |
InChI=1S/C22H19ClN4O4/c1-30-12-6-10-25-20(28)15(14-24)13-16-21(31-18-8-3-2-7-17(18)23)26-19-9-4-5-11-27(19)22(16)29/h2-5,7-9,11,13H,6,10,12H2,1H3,(H,25,28)/b15-13+ |
InChI Key |
NEFGDMZFTZISBN-FYWRMAATSA-N |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3Cl)/C#N |
Canonical SMILES |
COCCCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
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